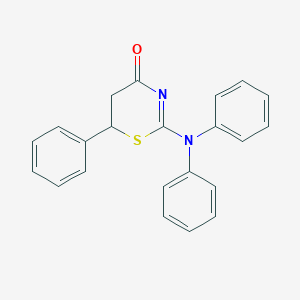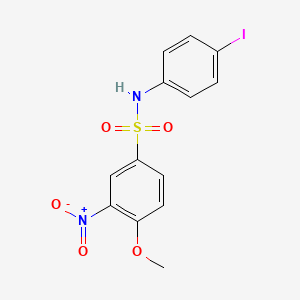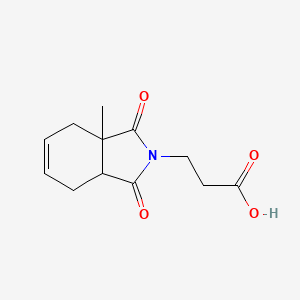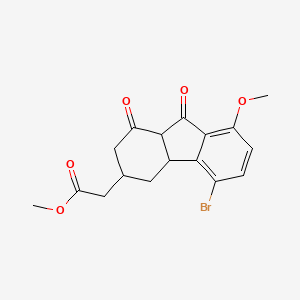
N-(4-bromo-2-nitrophenyl)-2-(diethylamino)acetamide
Vue d'ensemble
Description
N-(4-bromo-2-nitrophenyl)-2-(diethylamino)acetamide is an organic compound that belongs to the class of aromatic amides This compound features a bromine and nitro group attached to a phenyl ring, along with a diethylamino group attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-nitrophenyl)-2-(diethylamino)acetamide typically involves the following steps:
Bromination: The bromination of the nitro-substituted benzene can be carried out using bromine in the presence of a catalyst like iron or aluminum bromide.
Amidation: The final step involves the reaction of the bromonitrobenzene with diethylaminoacetamide under suitable conditions, such as heating in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromo-2-nitrophenyl)-2-(diethylamino)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenols.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Reduction: N-(4-amino-2-nitrophenyl)-2-(diethylamino)acetamide
Substitution: N-(4-hydroxy-2-nitrophenyl)-2-(diethylamino)acetamide
Oxidation: Various oxidized derivatives depending on the reaction conditions
Applications De Recherche Scientifique
N-(4-bromo-2-nitrophenyl)-2-(diethylamino)acetamide may find applications in several areas of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and inhibition due to its functional groups.
Medicine: Investigated for potential pharmacological activities, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-nitrophenyl)-2-(diethylamino)acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding and subsequent catalytic activity. The bromine and nitro groups may play a role in binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chloro-2-nitrophenyl)-2-(diethylamino)acetamide
- N-(4-fluoro-2-nitrophenyl)-2-(diethylamino)acetamide
- N-(4-iodo-2-nitrophenyl)-2-(diethylamino)acetamide
Uniqueness
N-(4-bromo-2-nitrophenyl)-2-(diethylamino)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogen-substituted analogs
Propriétés
IUPAC Name |
N-(4-bromo-2-nitrophenyl)-2-(diethylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O3/c1-3-15(4-2)8-12(17)14-10-6-5-9(13)7-11(10)16(18)19/h5-7H,3-4,8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREDVDPOTNGHLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-[(4-Methoxy-3-nitrophenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] pyridine-4-carboxylate](/img/structure/B4078939.png)


![N-(4-{[(4-bromophenyl)amino]carbonyl}phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4078955.png)



![N-benzyl-N'-[(4-bromophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B4078989.png)
![3-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]propanenitrile](/img/structure/B4078993.png)
![6-Amino-3-(2,5-dimethoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4078995.png)
![2-(4-{[(Adamantanylethyl)amino]thioxomethyl}piperazinyl)ethan-1-ol](/img/structure/B4079011.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B4079019.png)
